Methyl 6-fluoropicolinate

Catalog No.
S861516
CAS No.
455-71-0
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-fluoropicolinate

CAS Number

455-71-0

Product Name

Methyl 6-fluoropicolinate

IUPAC Name

methyl 6-fluoropyridine-2-carboxylate

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3

InChI Key

NMRCOWOPRPIBPQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=CC=C1)F

Canonical SMILES

COC(=O)C1=NC(=CC=C1)F

Organic Synthesis:

Methyl 6-fluoropicolinate's chemical structure suggests its potential as a building block in organic synthesis. Its core structure, a picolinate ring with a methyl group and a fluorine substituent, could be valuable for synthesizing more complex molecules. Several chemical suppliers sell Methyl 6-fluoropicolinate, including Sigma-Aldrich and AOBChem, which highlights its potential use in research labs (, ).

Methyl 6-fluoropicolinate, also known as methyl 6-fluoro-2-pyridinecarboxylate, is a fluorinated derivative of picolinic acid with the chemical formula C7H6FNO2C_7H_6FNO_2 and a molecular weight of approximately 155.13 g/mol. This compound features a methyl ester group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. Methyl 6-fluoropicolinate is recognized for its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals, leveraging its electrophilic properties due to the presence of the fluorine atom .

For example, a study describes the synthesis of a selective antagonist of BCL-XL, a protein involved in cell survival, using methyl 6-fluoropicolinate as a starting material []. This antagonist has potential applications in chronic lymphocytic leukemia treatment.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives useful in medicinal chemistry .
  • Hydrolysis: Upon hydrolysis, methyl 6-fluoropicolinate transforms into a bidentate chelating agent, which can form complexes with various metal ions .
  • Palladium-Catalyzed Reactions: It serves as a ligand in palladium-catalyzed C-H acetoxylation reactions, enabling functionalization of arenes .

Methyl 6-fluoropicolinate exhibits notable biological activities:

  • Anticancer Properties: It has been identified as a precursor for synthesizing selective antagonists of BCL-X_L, which are relevant in treating chronic lymphocytic leukemia. These compounds have shown significant potency (14 nM) against cancer cells .
  • Metal Chelation: The hydrolyzed form acts as a chelator, which may enhance the bioavailability of certain metal-based drugs and improve their therapeutic efficacy .

Several methods are employed to synthesize methyl 6-fluoropicolinate:

  • Halogen Exchange Reactions: This approach often utilizes starting materials such as tetrachloropicolinonitrile to introduce fluorine into the structure through halogen exchange mechanisms .
  • Direct Fluorination: Fluorination techniques can be applied to introduce the fluorine atom directly onto the aromatic ring, followed by esterification to form the final product.
  • Functional Group Transformations: Starting from other picolinate derivatives, functional group modifications can yield methyl 6-fluoropicolinate through strategic reactions involving nucleophiles and electrophiles.

Methyl 6-fluoropicolinate is utilized across various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting cancer treatment and other serious diseases .
  • Agrochemicals: Its derivatives are explored as herbicides and pesticides due to their biological activity against specific plant pathogens .
  • Materials Science: Employed in developing new materials and ligands for catalysis, particularly in organic synthesis .

Interaction studies involving methyl 6-fluoropicolinate focus on its role as a ligand and its interactions with biological targets:

  • Metal Complexes: Research indicates that complexes formed with metals such as ruthenium exhibit cytotoxic properties, highlighting its potential in anticancer applications .
  • Biological Targets: Studies on its interaction with BCL-X_L have provided insights into its mechanism of action in cancer therapy, emphasizing its ability to modulate protein interactions within cancer cells .

Methyl 6-fluoropicolinate shares structural similarities with various compounds, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexNotable Features
Methyl 6-(trifluoromethyl)picolinate155377-05-20.93Contains trifluoromethyl group; enhanced lipophilicity
Methyl 5-fluoro-6-methylpicolinate1245647-61-30.88Methyl group at position 5; potential herbicidal activity
Methyl 6-methylpyridine-2-carboxylate13602-11-40.89Similar core structure; differing substitution pattern
Methyl 6-formyl-2-pyridinecarboxylate69950-65-80.85Contains an aldehyde functional group; used in organic synthesis
Methyl 3-methoxy-6-(trifluoromethyl)picolinic acid1214330-74-10.80Methoxy group introduces unique reactivity profiles

Methyl 6-fluoropicolinate's unique combination of a fluorine atom and a methyl ester group distinguishes it from these compounds, particularly in its reactivity and applications in drug discovery and development.

XLogP3

1.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-fluoropyridine-2-carboxylate

Dates

Modify: 2023-08-16

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